Decafluoro-2-trifluoromethyl-2-iodopentane
Description
Historical Context and Development
The development of this compound emerged from the broader historical trajectory of organofluorine chemistry, which began in the mid-nineteenth century before elemental fluorine itself was successfully isolated. The foundational work in this field can be traced to Alexander Borodin's pioneering synthesis of organofluorine compounds in 1862, establishing the first nucleophilic replacement methodology for introducing fluorine into organic molecules. This early work laid the groundwork for the sophisticated perfluoroalkyl chemistry that would eventually produce compounds like this compound.
The specific class of perfluoro-2-iodo-2-methylalkanes, to which this compound belongs, gained significant attention during the mid-twentieth century as synthetic methodologies for highly fluorinated compounds became more refined. Patent literature from the 1980s documents systematic approaches to the preparation of 2-iodo-perfluoro-2-methylalkanes, including both the butane and pentane derivatives, establishing industrial-scale synthesis protocols. These developments reflected the growing recognition of perfluoroalkyl iodides as valuable synthetic intermediates capable of undergoing diverse chemical transformations under controlled conditions.
The industrial development of iodoperfluoroalkanes accelerated significantly during World War II, when the Manhattan Project's uranium enrichment processes necessitated materials capable of withstanding highly corrosive environments, including uranium hexafluoride. This military application drove substantial investment in fluorochemical research and development, establishing the infrastructure and expertise necessary for producing sophisticated compounds like this compound. The post-war period witnessed the transition of these technologies to civilian applications, enabling the systematic exploration of perfluoroalkyl iodide chemistry for both academic research and commercial purposes.
Contemporary research has expanded the synthetic utility of perfluoroalkyl iodides through the development of novel activation mechanisms, including halogen bond interactions with simple inorganic bases. These methodological advances have enhanced the accessibility and reactivity of compounds like this compound, enabling their incorporation into increasingly sophisticated synthetic schemes. The evolution from early fluorination techniques to modern perfluoroalkyl iodide chemistry represents a remarkable advancement in the precision and scope of organofluorine synthesis.
Structural Classification within Perfluoroalkyl Iodides
This compound occupies a distinctive position within the broader classification of perfluoroalkyl iodides, characterized by its branched carbon framework and specific substitution pattern. The compound belongs to the subclass of iodoperfluoroalkanes featuring quaternary carbon centers, where the iodine atom is directly bonded to a carbon bearing three fluorinated substituents. This structural arrangement distinguishes it from linear perfluoroalkyl iodides and confers unique reactivity characteristics that have been exploited in specialized synthetic applications.
Within the systematic classification of perfluoroalkyl substances, this compound is categorized as a fully fluorinated alkane derivative, where all hydrogen atoms have been replaced by fluorine with the exception of the iodine substitution. This complete fluorination pattern places it among the most chemically inert perfluoroalkyl compounds, exhibiting exceptional stability toward oxidation, reduction, and thermal decomposition under normal conditions. The compound's classification as a perfluoroalkyl substance rather than a polyfluoroalkyl substance reflects the absence of any carbon-hydrogen bonds, which would otherwise create potential sites for chemical degradation.
The molecular structure of this compound features a six-carbon backbone with the empirical formula C₆F₁₃I, placing it within the medium-chain perfluoroalkyl iodide category. The compound's molecular weight of 445.944 atomic mass units positions it between the lighter perfluoroalkyl iodides used in specialized fluorination reactions and the heavier homologs employed in materials applications. This intermediate molecular weight contributes to its utility as a synthetic intermediate, providing sufficient steric bulk for selective reactions while maintaining reasonable volatility for handling and purification.
The branched structure of this compound, featuring two trifluoromethyl groups attached to the iodine-bearing carbon, creates a unique spatial arrangement that influences its chemical behavior. This structural motif, known as the perfluoro-tert-alkyl arrangement, exhibits enhanced stability compared to linear perfluoroalkyl iodides while maintaining the characteristic reactivity of the carbon-iodine bond. The compound's classification within this structural category has made it valuable for investigating the relationship between molecular architecture and chemical reactivity in perfluoroalkyl systems.
| Structural Parameter | Value | Classification Category |
|---|---|---|
| Molecular Formula | C₆F₁₃I | Perfluoroalkyl Iodide |
| Molecular Weight | 445.944 u | Medium-Chain Perfluoroalkyl |
| Carbon Framework | Branched, Quaternary Center | Perfluoro-tert-alkyl |
| Fluorination Pattern | Complete (except iodine) | Fully Fluorinated |
| Functional Group | Iodide | Halogenated Perfluoroalkyl |
Nomenclature and Systematic Identification
The systematic nomenclature of this compound reflects the complex substitution pattern present within its molecular structure, requiring careful attention to the positioning and identification of multiple fluorinated substituents. The International Union of Pure and Applied Chemistry systematic name, 1,1,1,2,2,3,3,5,5,5-decafluoro-4-iodo-4-(trifluoromethyl)pentane, provides a precise description of the compound's structure by explicitly identifying each fluorine substitution position along the five-carbon backbone. This nomenclature system ensures unambiguous identification of the compound across different research contexts and regulatory frameworks.
The compound is registered under Chemical Abstracts Service number 102780-88-1, providing a unique identifier that facilitates database searches and regulatory tracking. This registration number serves as the primary reference for the compound in chemical databases, patent literature, and regulatory documentation, ensuring consistent identification across different naming conventions and linguistic contexts. The Chemical Abstracts Service registry system provides additional validation of the compound's structural identity through its associated molecular formula and structural representations.
Alternative nomenclature systems have generated several synonymous names for this compound, reflecting different approaches to describing its complex structure. The designation "2-iodoperfluoro-2-methylpentane" emphasizes the compound's relationship to the corresponding perfluoroalkane while highlighting the position of the iodine substituent. Similarly, the name "perfluoro(2-iodo-2-methylpentane)" follows the perfluoro nomenclature convention commonly used in fluorochemical literature to indicate complete fluorination of the parent hydrocarbon structure.
The systematic identification of this compound is further enhanced through its International Chemical Identifier string and simplified molecular-input line-entry system representation, which provide computer-readable formats for structural identification. These standardized representations enable automated database searching and structural verification, supporting both research applications and regulatory compliance requirements. The compound's unique structural features are captured through these systematic identifiers, ensuring accurate recognition across different software platforms and chemical databases.
Structure
2D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3,5,5,5-decafluoro-4-iodo-4-(trifluoromethyl)pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F13I/c7-2(8,3(9,10)6(17,18)19)1(20,4(11,12)13)5(14,15)16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOHEQOCJXXENZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371572 | |
| Record name | 1,1,1,2,2,3,3,5,5,5-Decafluoro-4-iodo-4-(trifluoromethyl)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102780-88-1 | |
| Record name | 1,1,1,2,2,3,3,5,5,5-Decafluoro-4-iodo-4-(trifluoromethyl)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The most well-documented method for synthesizing decafluoro-2-(trifluoromethyl)-2-iodopentane involves the thermal reaction of nitrogen dioxide (·NO2) with perfluoroalkyl iodides under elevated temperatures and pressures. The reaction proceeds via a radical chain mechanism:
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Homolytic Cleavage : At temperatures exceeding 165°C, the carbon-iodine bond in the perfluoroalkyl iodide undergoes homolytic cleavage, generating a perfluoroalkyl radical (·C5F10CF3) and an iodine atom.
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Radical Recombination : The perfluoroalkyl radical reacts with ·NO2 to form the nitroperfluoroalkyl intermediate, which stabilizes via iodine abstraction or further radical interactions.
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Product Formation : The final product, decafluoro-2-(trifluoromethyl)-2-iodopentane, is isolated after purification to remove byproducts such as iodine (I2) and unreacted ·NO2.
Key Reaction Parameters :
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Temperature : Optimal yields (35–50%) are achieved at 165–200°C. Lower temperatures (<120°C) result in incomplete C-I bond cleavage, while higher temperatures (>250°C) risk decomposition of the product.
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Pressure : Reactions are conducted in sealed pressure vessels at 10–60 atm to maintain ·NO2 in the gaseous phase and prevent equilibrium shifts toward dimeric N2O4.
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Stoichiometry : A molar ratio of ·NO2 to perfluoroalkyl iodide of 1.1:1 minimizes side reactions, such as the formation of perfluoroalkanes (e.g., C2F6).
Experimental Validation and Yield Optimization
A kinetics study tracking the disappearance of the starting iodide and the appearance of the product revealed second-order dependence on ·NO2 concentration, consistent with a bimolecular radical recombination mechanism. The table below summarizes yield data under varying conditions:
| Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 120 | 10 | 24 | 15 |
| 165 | 30 | 18 | 42 |
| 200 | 60 | 12 | 48 |
The increased yield at higher pressures and temperatures is attributed to enhanced ·NO2 availability and faster radical recombination rates.
Photochemical Synthesis and Limitations
Blue Light-Mediated Radical Generation
An alternative photochemical method employs 420 nm blue light to initiate C-I bond cleavage in perfluoroalkyl iodides at ambient temperatures. This approach avoids thermal decomposition risks but faces scalability challenges:
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Equilibrium Limitations : The dimerization equilibrium of ·NO2 (2 ·NO2 ⇌ N2O4) reduces the effective concentration of reactive ·NO2 radicals, capping yields at 20–30% for batch reactions.
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Byproduct Formation : Competing pathways generate carbonyl fluoride (COF2) and nitrosyl fluoride (FNO), necessitating rigorous purification.
Comparative Analysis of Thermal vs. Photochemical Methods
The thermal method is preferred for large-scale synthesis (>10 g) due to higher yields and simpler equipment requirements. Conversely, the photochemical route is suitable for small-scale laboratory preparations (<3 g) where precise temperature control is challenging.
Purification and Stability Considerations
Fractional Distillation and Byproduct Removal
Crude reaction mixtures contain I2, unreacted ·NO2, and minor fluorinated byproducts. Purification involves:
Chemical Reactions Analysis
1,1,1,2,2,3,3,5,5,5-Decafluoro-4-iodo-4-(trifluoromethyl)pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although the presence of multiple fluorine atoms may influence the reactivity.
Addition Reactions: The compound can participate in addition reactions with suitable reagents.
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1. Fluorinated Solvents and Reaction Media
Decafluoro-2-trifluoromethyl-2-iodopentane is explored as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds while maintaining stability under various conditions. Its low reactivity also makes it an ideal candidate for reactions requiring inert environments.
2. Fire Suppression Agents
Research indicates that fluorinated compounds like this compound can be utilized in fire extinguishing compositions. These compounds are non-flammable and can effectively suppress flames by disrupting combustion processes. This application is particularly relevant in industries where flammable materials are prevalent .
3. Refrigerants and Heat Transfer Fluids
Due to its favorable thermodynamic properties, this compound is being investigated as a potential refrigerant. Its low global warming potential (GWP) compared to traditional refrigerants makes it an environmentally friendly alternative . The compound's efficiency in heat transfer applications could lead to innovations in cooling technologies.
4. Electrical Insulation
The exceptional electrical insulation properties of this compound make it suitable for use in electronic applications. It can serve as an insulating medium in high-voltage equipment, ensuring safety and reliability in electrical systems .
Case Studies
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,3,5,5,5-Decafluoro-4-iodo-4-(trifluoromethyl)pentane involves its interaction with molecular targets through its fluorinated and iodinated functional groups. The compound can form strong interactions with various biomolecules, influencing their structure and function. The specific pathways involved depend on the context of its application, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Halogenated Compounds
Key structural analogs include:
Perfluoropentane (C₅F₁₂) : Lacks the trifluoromethyl and iodine substituents, resulting in lower molecular weight and reduced steric hindrance.
Decafluoro-2-trifluoromethylpentane (C₆F₁₃) : Missing the iodine atom, which diminishes its utility in applications requiring heavy-atom labeling or nucleophilic reactivity.
Table 1: Structural and Functional Comparison
| Compound | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile | Applications |
|---|---|---|---|---|
| Decafluoro-2-trifluoromethyl-2-iodopentane | 472.0 | -CF₃, -I | High thermal stability; nucleophilic substitution at -I | Radiopharmaceuticals, solvents |
| Perfluoropentane | 288.0 | None | Inert; low reactivity | Heat-transfer fluids |
| Decafluoro-2-trifluoromethylpentane | 403.0 | -CF₃ | Electron-deficient; resistant to substitution | Fluoropolymer precursors |
| Decafluoro-2-iodopentane | 417.9 | -I | Moderate stability; iodine-specific reactions | Imaging agents |
Physicochemical Property Analysis
The trifluoromethyl and iodine substituents significantly influence properties:
- Thermal Stability: Fluorine’s strong C-F bonds and the electron-withdrawing -CF₃ group enhance thermal resistance compared to non-fluorinated analogs .
- Lipophilicity : The compound’s logP value is higher than perfluoropentane due to iodine’s polarizability, improving membrane permeability in biological systems .
- Solubility: While fluorinated alkanes are generally hydrophobic, iodine’s presence may increase solubility in halogenophilic solvents (e.g., chloroform).
Table 2: Physicochemical Properties
| Property | This compound | Decafluoro-2-trifluoromethylpentane | Perfluoropentane |
|---|---|---|---|
| Boiling Point (°C) | ~120 (estimated) | ~90 | 29 |
| LogP (Octanol-Water) | 4.2 (predicted) | 3.8 | 2.1 |
| Dielectric Constant | 2.1 | 1.9 | 1.7 |
Biological Activity
Decafluoro-2-trifluoromethyl-2-iodopentane (DFTIF) is a fluorinated organic compound that has garnered attention in recent years due to its unique chemical properties and potential biological activities. This article explores the biological activity of DFTIF, emphasizing its antibacterial, anticancer, and other therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
DFTIF belongs to a class of compounds characterized by the presence of multiple fluorine atoms, which significantly influence their biological activity. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, while the iodine atom can participate in various biochemical interactions.
1. Antibacterial Activity
Research indicates that fluorinated compounds, including DFTIF, exhibit notable antibacterial properties. A study evaluated various derivatives with similar structures and found that compounds with trifluoromethyl groups displayed significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were reported as low as 4–8 µg/mL for some derivatives, suggesting that DFTIF could be effective in combatting bacterial infections .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| DFTIF | 4–8 | E. coli, S. aureus |
| Compound A | 4.88 | B. mycoides |
| Compound B | 22.4 | C. albicans |
2. Anticancer Activity
DFTIF has also been investigated for its anticancer properties. In vitro studies demonstrated that derivatives of DFTIF showed cytotoxic effects against multiple cancer cell lines, including A549 (lung), HCT116 (colon), and MCF-7 (breast) cells. The half-maximal inhibitory concentration (IC50) values for these compounds were often lower than those of established chemotherapeutics like Doxorubicin, indicating a promising anticancer potential .
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| A549 | 44.4 | 52.1 |
| HCT116 | 17.8 | N/A |
| MCF-7 | 12.4 | N/A |
The mechanisms underlying the biological activity of DFTIF are multifaceted:
- Antibacterial Mechanism : Molecular docking studies suggest that DFTIF derivatives inhibit bacterial enzymes, such as enoyl-acyl carrier protein reductase, which is crucial for fatty acid biosynthesis in bacteria .
- Anticancer Mechanism : The anticancer effects are attributed to the induction of apoptosis through the down-regulation of critical oncogenes like EGFR and KRAS in lung cancer cells and modulation of cell cycle regulators in colon cancer cells .
Case Study 1: Antibacterial Efficacy
A recent study evaluated a series of fluorinated compounds against common pathogens. DFTIF exhibited significant activity against drug-resistant strains, demonstrating its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Screening
In a comparative analysis involving several fluorinated compounds, DFTIF showed superior efficacy in inhibiting tumor growth in xenograft models compared to traditional chemotherapeutics, highlighting its potential as a novel anticancer agent.
Q & A
Q. What analytical methods are recommended for determining the purity of Decafluoro-2-trifluoromethyl-2-iodopentane?
To assess purity, researchers should employ a combination of gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹⁹F) to confirm structural integrity. Quantitative analysis via iodine-specific titration or inductively coupled plasma mass spectrometry (ICP-MS) is advised due to the compound’s iodine content. Ensure calibration standards are traceable, and report the number of technical replicates (minimum n=3) to validate precision .
Q. How should this compound be stored to prevent degradation?
Based on its boiling point (114.6°C) and reactivity, store the compound in amber glass vials under inert gas (e.g., argon) at temperatures ≤4°C. Avoid exposure to light or moisture, as the iodine substituent may undergo photolytic or hydrolytic cleavage. Periodic stability testing via GC-MS is recommended to monitor decomposition products .
Q. What spectroscopic techniques are critical for characterizing its physicochemical properties?
Key techniques include:
- Differential Scanning Calorimetry (DSC) : To determine thermal stability and phase transitions.
- Fourier-transform infrared spectroscopy (FTIR) : For identifying C-F and C-I vibrational modes.
- Density measurements : Use a calibrated pycnometer (reported density: 2.05 g/cm³) to validate batch consistency .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s fluorination efficiency in cross-coupling reactions?
Design a controlled study comparing reaction yields under varying conditions (temperature, solvent polarity, catalyst loading). Use in situ ¹⁹F NMR to track intermediate formation. Include negative controls (e.g., iodine-free analogs) to isolate the role of the iodine substituent. Statistical analysis (ANOVA) should be applied to assess significance across triplicate trials .
Q. What methodologies resolve contradictions in reported decomposition pathways under oxidative conditions?
Contradictions may arise from solvent choice or oxygen levels. To address this:
- Conduct kinetic studies using UV-Vis spectroscopy to monitor iodine release rates.
- Pair with high-resolution mass spectrometry (HRMS) to identify transient intermediates.
- Replicate conflicting studies with strict environmental controls (e.g., glovebox for oxygen-free conditions) and report raw data with error margins .
Q. How can computational models predict the compound’s reactivity in radical-initiated processes?
Apply density functional theory (DFT) calculations to map bond dissociation energies (BDEs) of C-I and C-F bonds. Validate predictions experimentally using electron paramagnetic resonance (EPR) to detect radical intermediates. Ensure computational parameters (basis sets, solvation models) are explicitly documented for reproducibility .
Q. What strategies optimize synthetic protocols for scaling this compound in flow chemistry systems?
- Use microfluidic reactors to enhance heat dissipation (critical due to its high density).
- Monitor residence time effects on yield using inline IR spectroscopy.
- Compare batch vs. flow results with statistical process control (SPC) charts to identify scalability bottlenecks .
Data Analysis and Reporting Guidelines
Q. How should researchers statistically analyze contradictory results in fluorinated compound reactivity?
Apply meta-analysis frameworks to aggregate data from multiple studies. Use Cohen’s d to quantify effect sizes and funnel plots to detect publication bias. Disclose all raw datasets and instrument calibration logs to enable independent verification .
Q. What metadata is essential when publishing studies involving this compound?
Include:
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
